4-Methyl-1,2,4-triazolidine-3,5-dione
Overview
Description
Synthesis Analysis
The synthesis of 4-Methyl-1,2,4-triazolidine-3,5-dione has been explored through different methods. A notable approach includes solid-phase synthesis techniques, which offer a traceless synthesis route via cyclo-elimination from the solid phase, induced by catalytic amounts of base or by simply refluxing the urea carbamate intermediate (Park & Cox, 2002).
Molecular Structure Analysis
The molecular structure of 4-Methyl-1,2,4-triazolidine-3,5-dione has been determined to exist in the diketo form within crystals. The geometry of the ring adopts a conformation between an envelope and a half-chair, with adjacent hydrogen atoms in a trans position. This structure is stabilized by N-H...O hydrogen bonds, forming an eight-membered pseudocycle that influences the packing mode in the crystal lattice (Tenon, Carles, & Aycard, 1995).
Chemical Reactions and Properties
4-Methyl-1,2,4-triazolidine-3,5-dione participates in various chemical reactions, demonstrating its versatility as a reagent. For instance, its interaction with tetracyclopropylethylene leads to the formation of a meso-ionic compound through a unique reaction pathway, influenced by the cyclopropyl groups' steric and conformational properties. This compound undergoes an unprecedented rearrangement to diazetidine upon heating, showcasing its reactive adaptability (Kim & O’Shea, 2004).
Physical Properties Analysis
The crystalline structure and intermolecular hydrogen bonding significantly affect 4-Methyl-1,2,4-triazolidine-3,5-dione's physical properties. Its packing mode in crystals, dictated by the hydrogen bonding and geometric conformation, can influence its solubility, melting point, and other physical characteristics relevant to its handling and application in chemical syntheses.
Chemical Properties Analysis
Chemically, 4-Methyl-1,2,4-triazolidine-3,5-dione exhibits properties typical of triazolidinediones, such as the ability to form stable adducts with conjugated dienes through Diels-Alder cycloaddition. This reactivity is utilized in derivatization techniques for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), highlighting its utility as a chemical tool for the selective analysis of conjugated dienes (Young, Vouros, & Holick, 1990).
Scientific Research Applications
Hypolipidemic Agent : It has been found effective in reducing serum cholesterol and triglyceride levels in rodents by inhibiting lipid synthesis-related enzymes (Simlot et al., 1994).
Anti-Diabetic Potential : Exhibits potential in reducing diabetic complications by inhibiting aldose reductase activity in rat lenses (Hall et al., 1992).
Molecular Structure Insights : Studies have shown its hydrogen bonds significantly influence the conformation and packing mode of the diketo ring (Tenon et al., 1995).
Antimicrobial and Antioxidant Properties : Demonstrates in vitro antibacterial, antifungal, and antioxidant activities against various bacteria and yeasts (Adibi et al., 2012).
Polyurea Synthesis : Used in synthesizing novel naphthalene-containing polyureas showing the potential for material science applications (Mallakpour & Zandi, 2006).
Enzyme Inhibition for Leukemia Treatment : Shows potential as selective inhibitors of Tmolt4 leukemia Type II IMPDH activity, suggesting less toxic effects on normal cells and selective inhibition of proliferating cells (Hall et al., 2001).
Cancer Therapeutics : Exhibits potent cytotoxic activity against various cancer cell lines, indicating potential therapeutic use (Hall et al., 1992).
Synthetic Chemistry : Utilized in the one-pot synthesis method for 4-substituted urazoles, showing efficiency and potential for further chemical transformations (Ghorbani‐Choghamarani et al., 2014).
Photoactive Material Creation : Integrated into the synthesis of new photoactive polyamides, indicating its utility in photocatalytic processes (Mallakpour & Rafiee, 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-methyl-1,2,4-triazolidine-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2/c1-6-2(7)4-5-3(6)8/h1H3,(H,4,7)(H,5,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOOWWMZMXBLAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20936791 | |
Record name | 4-Methyl-4H-1,2,4-triazole-3,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20936791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,2,4-triazolidine-3,5-dione | |
CAS RN |
16312-79-1 | |
Record name | Bicarbamimide, N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016312791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-4H-1,2,4-triazole-3,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20936791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-1,2,4-triazolidine-3,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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